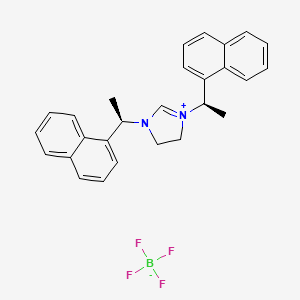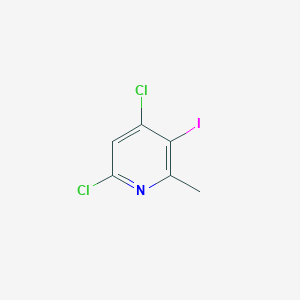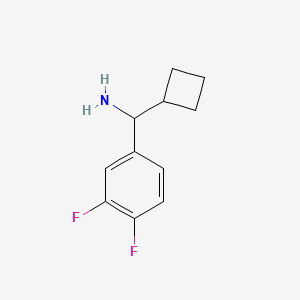
(R)-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid is a chiral compound that features a tert-butyloxycarbonyl-protected amino group and a phenylselanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the Phenylselanyl Group: The phenylselanyl group is introduced via a nucleophilic substitution reaction using phenylselanyl chloride and a suitable base.
Formation of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid moiety through a series of reactions, including hydrolysis and oxidation.
Industrial Production Methods
Industrial production methods for ®-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding amino acid.
Substitution: The tert-butyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions are employed to facilitate the substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: The corresponding amino acid without the phenylselanyl group.
Substitution: Various derivatives with different protecting groups or functional groups.
Aplicaciones Científicas De Investigación
®-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The phenylselanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The tert-butyloxycarbonyl group provides protection to the amino group, allowing for selective reactions and modifications.
Comparación Con Compuestos Similares
Similar Compounds
®-2-((tert-Butoxycarbonyl)amino)-3-(phenylthio)propanoic acid: Similar structure but with a phenylthio group instead of a phenylselanyl group.
®-2-((tert-Butoxycarbonyl)amino)-3-(phenylsulfonyl)propanoic acid: Contains a phenylsulfonyl group, offering different reactivity and applications.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties and reactivity. This makes it valuable for specific synthetic and research applications where such properties are desired.
Propiedades
Fórmula molecular |
C14H19NO4Se |
|---|---|
Peso molecular |
344.28 g/mol |
Nombre IUPAC |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylselanylpropanoic acid |
InChI |
InChI=1S/C14H19NO4Se/c1-14(2,3)19-13(18)15-11(12(16)17)9-20-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 |
Clave InChI |
AOKYATAOPLIOSK-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](C[Se]C1=CC=CC=C1)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(C[Se]C1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


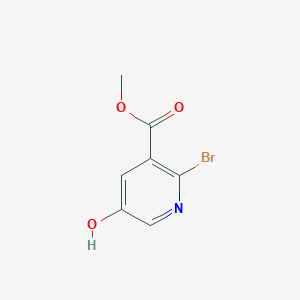


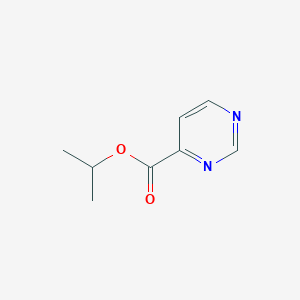




![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13656487.png)

